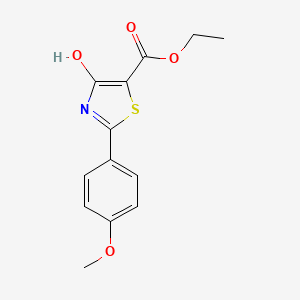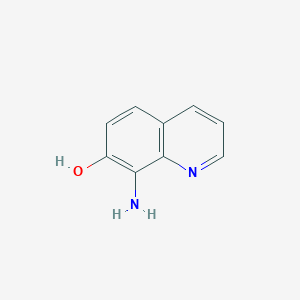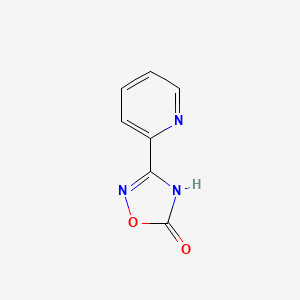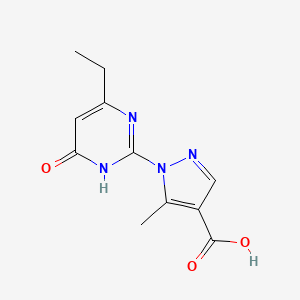
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate
Descripción general
Descripción
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate (EMT) is a compound derived from the aromatic thiazole family. It is a colorless solid with a molecular weight of 253.3 g/mol and a melting point of 98-99°C. EMT is a relatively new compound that has recently been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Antimicrobial and Antioxidant Properties
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate has shown significant promise in antimicrobial and antioxidant studies. Compounds synthesized from this molecule exhibited excellent antibacterial and antifungal properties, as well as profound antioxidant potential (Raghavendra et al., 2016).
Anti-Proliferative Effects
Research indicates that derivatives of this compound have been effective against breast cancer cells, suggesting its potential in cancer research. A particular derivative showed activity comparable to standard cancer drugs like Paclitaxel (Sonar et al., 2020).
Structural and Synthetic Transformations
The compound has been involved in various structural and synthetic transformations. These studies have led to the synthesis of other complex molecules, demonstrating the versatility of Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate in chemical synthesis (Žugelj et al., 2009).
Anti-Bacterial Activities
Several novel thiazole compounds containing Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate structure exhibited significant anti-bacterial activities. This further underscores its potential in developing new antimicrobial agents (Li-ga, 2015).
Photo-stability Studies
Photo-stability studies of derivatives of this compound have been conducted, providing insights into its stability under various light conditions. This is crucial for its potential application in phototherapy and related fields (Hanamori et al., 1992).
Antiviral Docking Studies
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate derivatives have been studied for their potential antiviral properties, including against COVID-19. Molecular docking methods predict their therapeutic potential in this area (Haroon et al., 2021).
Crystal Structure Analysis
Crystal structure analysis of derivatives has been performed, contributing valuable information to the field of molecular architecture and design (Yeong et al., 2018).
Propiedades
IUPAC Name |
ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S/c1-3-18-13(16)10-11(15)14-12(19-10)8-4-6-9(17-2)7-5-8/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRHVRUEMXFHJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-1,3-thiazole-5-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Isopropyl-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazin-4-ol](/img/structure/B1417567.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1417570.png)
![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1417572.png)




![6-(furan-2-yl)-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1417580.png)
![Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1417584.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)


